

Solvatochromic Properties of Solvent Red 149: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent Red 149

Cat. No.: B1293832

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromic properties of C.I. **Solvent Red 149**, an anthrapyridone dye. Understanding the interaction of this dye with different solvent environments is crucial for its application in various fields, including polymer science, inks, and as a potential environmental sensor. This document details the expected solvatochromic behavior, experimental protocols for its characterization, and visual representations of the underlying principles.

Introduction to Solvatochromism and Solvent Red 149

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved. This change is due to the differential solvation of the ground and excited electronic states of the solute molecule. **Solvent Red 149**, a member of the anthraquinone dye family, exhibits such properties due to its molecular structure, which includes both electron-donating and electron-withdrawing groups, leading to an intramolecular charge transfer (ICT) upon excitation. The extent of this charge transfer, and thus the energy of the corresponding absorption band, is sensitive to the surrounding solvent's polarity and hydrogen bonding capabilities.

Quantitative Solvatochromic Data

The following table summarizes the hypothetical absorption maxima (λ_{max}) of **Solvent Red 149** in a range of organic solvents with varying polarities. These values are representative of the expected solvatochromic shifts for an anthrapyridone dye and are correlated with the Kamlet-Taft solvent parameters: α (hydrogen bond acidity), β (hydrogen bond basicity), and π^* (dipolarity/polarizability)[1][2][3][4][5].

Solvent	Dielectric Constant (ϵ)	α	β	π^*	Hypothetical λ_{max} (nm)
n-Hexane	1.88	0.00	0.00	-0.08	510
Toluene	2.38	0.00	0.11	0.54	525
Chloroform	4.81	0.44	0.00	0.58	535
Ethyl Acetate	6.02	0.00	0.45	0.55	530
Acetone	20.7	0.08	0.48	0.71	545
Ethanol	24.5	0.83	0.77	0.54	555
Methanol	32.7	0.93	0.62	0.60	560
Acetonitrile	37.5	0.19	0.31	0.75	550
Dimethyl Sulfoxide (DMSO)	46.7	0.00	0.76	1.00	565

Experimental Protocols

The determination of the solvatochromic properties of **Solvent Red 149** can be achieved through standardized UV-Visible spectrophotometric analysis.

Materials and Reagents

- Solvent Red 149:** Analytical grade
- Solvents:** Spectroscopic grade (e.g., n-Hexane, Toluene, Chloroform, Ethyl Acetate, Acetone, Ethanol, Methanol, Acetonitrile, DMSO)

- Volumetric flasks: Class A
- Pipettes: Calibrated
- UV-Vis Spectrophotometer: Double beam, with a wavelength range of at least 200-800 nm

Preparation of Stock Solution

- Accurately weigh a small amount of **Solvent Red 149** (e.g., 1 mg).
- Dissolve the dye in a suitable solvent in which it is highly soluble (e.g., acetone or chloroform) in a volumetric flask (e.g., 100 mL) to prepare a stock solution of known concentration.

Preparation of Working Solutions

- From the stock solution, prepare a series of dilute working solutions in each of the selected solvents.
- The final concentration should be adjusted to yield an absorbance value within the linear dynamic range of the spectrophotometer (typically between 0.2 and 0.8 a.u.).

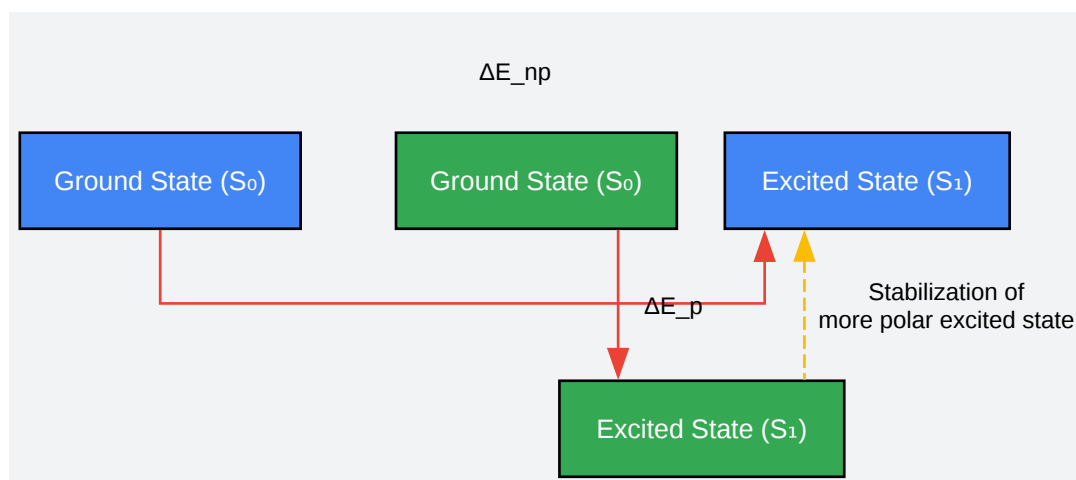
Spectroscopic Measurement

- Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time.
- Set the wavelength range for scanning (e.g., 400-700 nm).
- Use the respective pure solvent as a blank to zero the absorbance of the spectrophotometer.
- Record the absorption spectrum of the **Solvent Red 149** solution in each solvent.
- Identify the wavelength of maximum absorption (λ_{max}) for each solution.

Visualization of Solvatochromic Principles

Solvatochromic Shift Mechanism

The following diagram illustrates the effect of solvent polarity on the energy levels of a solvatochromic dye like **Solvent Red 149**, leading to a bathochromic (red) or hypsochromic (blue) shift.

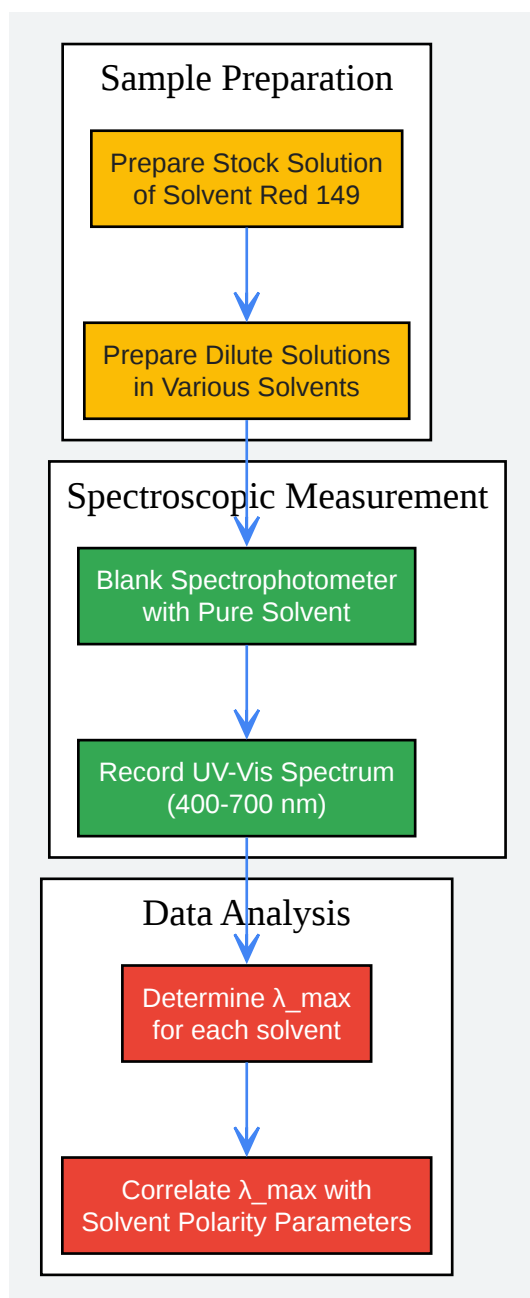


[Click to download full resolution via product page](#)

Caption: Energy level diagram illustrating the solvatochromic effect.

Experimental Workflow for Solvatochromism Analysis

The logical flow of the experimental procedure for determining the solvatochromic properties of **Solvent Red 149** is depicted below.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for solvatochromism analysis.

Conclusion

The solvatochromic behavior of **Solvent Red 149** provides valuable insights into its interactions with its molecular environment. By systematically measuring its absorption spectra in a range of solvents and correlating the data with established polarity scales, researchers can better

predict and control its performance in various applications. The experimental protocols and conceptual diagrams presented in this guide offer a robust framework for conducting such investigations. Further studies could explore the effects of temperature and solvent mixtures on the photophysical properties of this versatile dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Kamlet-Taft solvent parameters [stenutz.eu]
- 2. Kamlet-Taft solvent parameters [stenutz.eu]
- 3. researchgate.net [researchgate.net]
- 4. goldbook.iupac.org [goldbook.iupac.org]
- 5. goldbook.iupac.org [goldbook.iupac.org]
- To cite this document: BenchChem. [Solvatochromic Properties of Solvent Red 149: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1293832#solvatochromic-properties-of-solvent-red-149-in-different-media\]](https://www.benchchem.com/product/b1293832#solvatochromic-properties-of-solvent-red-149-in-different-media)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com